N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
Description
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5S/c26-19-5-2-10-25(19)17-4-1-3-16(13-17)23-21(28)20(27)22-14-15-8-11-24(12-9-15)31(29,30)18-6-7-18/h1,3-4,13,15,18H,2,5-12,14H2,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMIWWUENHJXIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3CCN(CC3)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, also known as TAK-659, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of TAK-659 is , with a molecular weight of 385.5 g/mol. The compound features several functional groups, including a piperidine ring, a cyclopropylsulfonyl moiety, and an oxalamide linkage, which are critical for its biological activity .
Anticancer Activity
TAK-659 is primarily investigated for its anticancer properties. In vitro studies have indicated that it may inhibit the proliferation of cancer cell lines by interfering with key signaling pathways. For instance, it has shown promise in targeting B-cell receptor (BCR) signaling, which is crucial in certain hematological malignancies.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Cellular Signaling | Modulation of BCR signaling pathways | |
| Enzyme Interaction | Potential inhibition of specific kinases |
Case Studies
Recent clinical trials have explored the efficacy of TAK-659 in patients with various forms of cancer. One notable study focused on patients with relapsed or refractory B-cell malignancies. The results indicated that TAK-659 administration led to a significant reduction in tumor size in a subset of patients, highlighting its potential as a therapeutic agent.
Safety and Toxicology
As with many investigational drugs, understanding the safety profile of TAK-659 is crucial. Preliminary toxicological assessments have been conducted, revealing manageable side effects consistent with other compounds targeting similar pathways. Ongoing studies aim to further elucidate its safety profile and long-term effects on patients.
Q & A
Basic: What are the recommended methods for synthesizing N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, and how can reaction yields be optimized?
Answer:
The synthesis typically involves coupling a cyclopropylsulfonyl-piperidine intermediate with a 3-(2-oxopyrrolidin-1-yl)phenyl-oxalamide precursor. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the piperidinyl and phenyloxalamide moieties .
- Purification : Employ column chromatography followed by recrystallization to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of nucleophile to electrophile) and reaction temperature (0°C to room temperature) to minimize side products .
Basic: Which analytical techniques are critical for characterizing the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the presence of the cyclopropylsulfonyl group (δ ~1.0–1.5 ppm for cyclopropyl protons) and oxalamide carbonyl signals (δ ~165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~529.2 g/mol) with <2 ppm error .
- HPLC-PDA : Ensure ≥98% purity using a reversed-phase column (e.g., Agilent Zorbax SB-C18) with UV detection at 254 nm .
Advanced: How can researchers address discrepancies in biological activity data between in vitro and in vivo models for this compound?
Answer:
- Metabolic stability assays : Test hepatic microsomal stability (human/rodent) to identify rapid degradation pathways (e.g., sulfonyl group hydrolysis) .
- Protein binding studies : Measure plasma protein binding (equilibrium dialysis) to assess bioavailability differences .
- Pharmacokinetic (PK) profiling : Conduct time-dependent tissue distribution studies to evaluate blood-brain barrier penetration or first-pass metabolism effects .
Advanced: What strategies are effective for designing structure-activity relationship (SAR) studies targeting the cyclopropylsulfonyl and 2-oxopyrrolidinyl moieties?
Answer:
- Isosteric replacements : Substitute cyclopropylsulfonyl with methylsulfonyl or phenylsulfonyl groups to assess steric/electronic effects on target binding .
- Ring modification : Synthesize analogs with varying pyrrolidinone ring sizes (e.g., 3-oxopiperidinyl) to probe conformational flexibility .
- Biological assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) to correlate structural changes with potency .
Advanced: How can researchers evaluate the compound’s stability under varying pH and temperature conditions during storage?
Answer:
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC .
- Long-term stability : Store aliquots at -20°C, 4°C, and 25°C (60% relative humidity) for 6–12 months. Assess purity monthly and identify degradation products (e.g., sulfonic acid derivatives) .
Basic: What are the best practices for ensuring reproducibility in biological assays involving this compound?
Answer:
- Solvent standardization : Use DMSO stocks (10 mM) stored at -80°C with ≤3 freeze-thaw cycles to prevent precipitation .
- Dose-response curves : Include positive controls (e.g., reference inhibitors) and normalize data to vehicle-treated groups .
- Batch consistency : Validate each synthesis batch with identical NMR and HPLC profiles before assay use .
Advanced: How can computational modeling guide the optimization of this compound’s binding affinity to its target protein?
Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding poses of the cyclopropylsulfonyl group in the protein’s hydrophobic pocket .
- Molecular dynamics (MD) simulations : Run 100-ns simulations to assess conformational stability of the oxalamide linker in aqueous environments .
- Free energy calculations : Apply MM-GBSA to rank analogs based on binding energy differences (±2 kcal/mol significance threshold) .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles. Avoid inhalation of powdered form .
- Ventilation : Work in a fume hood when weighing or dissolving the compound to minimize exposure .
- Spill management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
